molecular formula C19H16F3N3O3 B6638229 2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

カタログ番号 B6638229
分子量: 391.3 g/mol
InChIキー: HXIYTHKEGOTVDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a small molecule inhibitor that targets specific enzymes involved in various biological pathways. In

作用機序

BTA acts as a small molecule inhibitor that targets specific enzymes involved in various biological pathways. BTA has been shown to inhibit the activity of DPP-4, which is involved in glucose metabolism, and the activity of histone deacetylases (HDACs), which are involved in gene expression. BTA has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways. By inhibiting these enzymes, BTA can modulate various biological pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects
BTA has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, BTA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In diabetes research, BTA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, BTA has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

実験室実験の利点と制限

BTA has several advantages for lab experiments, including its small size, specificity, and ease of synthesis. BTA can be easily synthesized using standard organic chemistry techniques, and its small size allows it to penetrate cell membranes and target specific enzymes. However, BTA also has limitations, including its potential toxicity and off-target effects. Further research is needed to fully understand the safety and efficacy of BTA in various biological systems.

将来の方向性

There are several future directions for BTA research, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and efficacy in clinical trials. BTA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, understanding the mechanism of action of BTA and its effects on various biological pathways can provide insights into the development of new drugs targeting these pathways. Finally, further research is needed to fully understand the safety and efficacy of BTA in clinical trials, including its potential side effects and drug interactions.

合成法

The synthesis of BTA involves a series of steps that require expertise in organic chemistry. The first step involves the preparation of the benzimidazole derivative, which is then reacted with benzyl bromide to obtain the benzylated intermediate. The intermediate is then coupled with N-Boc glycine and subsequently with trifluoroacetic acid to obtain the final product, BTA. The synthesis of BTA has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and purification methods used.

科学的研究の応用

BTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BTA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BTA has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, BTA has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

特性

IUPAC Name

2-[benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18-23-14-8-4-5-9-15(14)25(18)11-16(26)24(12-17(27)28)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYTHKEGOTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。